1-(4-methoxyphenyl)-3-[(3-methoxyphenyl)amino]-1,5,6,7-tetrahydro-4H-indazol-4-one
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Overview
Description
1-(4-METHOXYPHENYL)-3-[(3-METHOXYPHENYL)AMINO]-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes methoxyphenyl groups and a tetrahydroindazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHOXYPHENYL)-3-[(3-METHOXYPHENYL)AMINO]-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reagents used in these reactions include methoxybenzene derivatives, amines, and various catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHOXYPHENYL)-3-[(3-METHOXYPHENYL)AMINO]-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE undergoes various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation or alkylation of aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or alkylation using alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds.
Scientific Research Applications
1-(4-METHOXYPHENYL)-3-[(3-METHOXYPHENYL)AMINO]-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-METHOXYPHENYL)-3-[(3-METHOXYPHENYL)AMINO]-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **1-(4-METHOXYPHENYL)-3-[(3-METHOXYPHENYL)AMINO]-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE
- SODIUM 4-(1-(4-METHOXYPHENYL)-1-METHYLETHYL)BENZENOLATE
Uniqueness
1-(4-METHOXYPHENYL)-3-[(3-METHOXYPHENYL)AMINO]-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE stands out due to its specific structural features and the presence of methoxyphenyl groups, which confer unique chemical properties and reactivity
Properties
Molecular Formula |
C21H21N3O3 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
3-(3-methoxyanilino)-1-(4-methoxyphenyl)-6,7-dihydro-5H-indazol-4-one |
InChI |
InChI=1S/C21H21N3O3/c1-26-16-11-9-15(10-12-16)24-18-7-4-8-19(25)20(18)21(23-24)22-14-5-3-6-17(13-14)27-2/h3,5-6,9-13H,4,7-8H2,1-2H3,(H,22,23) |
InChI Key |
LYCVDRLLTFHWIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=O)CCC3)C(=N2)NC4=CC(=CC=C4)OC |
Origin of Product |
United States |
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